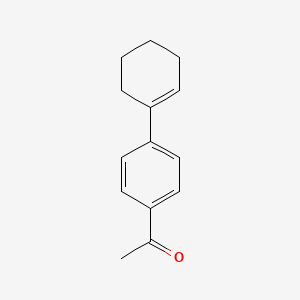

p-(1-Cyclohexenyl)-acetophenone

Description

p-(1-Cyclohexenyl)-acetophenone is an aromatic ketone derivative characterized by a cyclohexenyl substituent attached to the para position of the acetophenone backbone. This compound is synthesized via methods such as the addition of a diene to vinylacetylene in the presence of mercury salts and water, as reported for its homolog 1-acetylcyclohexene (Registry Number: 932-66-1) .

Properties

CAS No. |

27634-51-1 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-[4-(cyclohexen-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-10H,2-4,6H2,1H3 |

InChI Key |

DXMHQXJHPJNEIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Reduction studies using EDAB (a borane-based reducing agent) highlight key differences between p-(1-cyclohexenyl)-acetophenone and related carbonyl compounds:

- Acetophenone (Table 1, entry 2) is reduced to 1-phenylethanol in 68% yield under standard conditions, reflecting moderate reactivity due to its aromatic stabilization .

- Cyclohex-2-enone (Table 1, entry 3) yields a mixture of cyclohex-2-enol (50%) and cyclohexanol (13%), indicating partial saturation of the α,β-unsaturated system .

- However, the para-acetyl group may stabilize the carbonyl via conjugation, reducing reactivity compared to aliphatic ketones like octan-3-one (9% reduction yield in 1 h) .

Substituent Effects on Electronic and Steric Properties

- p-Substituted Acetophenones: Suzuki coupling-derived analogs like p-(4-methylphenyl)-acetophenone and p-(4-methoxyphenyl)-acetophenone exhibit altered electronic profiles. The methoxy group enhances electron density at the aromatic ring, increasing polarity, whereas the cyclohexenyl group introduces steric hindrance and reduces solubility in polar solvents .

- p-Hydroxyacetophenone (C₈H₈O₂): The hydroxyl group enables hydrogen bonding, significantly elevating polarity (logP ~1.3) compared to this compound (estimated logP ~2.8 due to the hydrophobic cyclohexenyl group) .

Physical Properties and Intermolecular Interactions

- Melting Points: While this compound’s melting point is unreported in the evidence, related compounds like 1-acetylcyclohexene (liquid at room temperature) and p-hydroxyacetophenone (solid, mp ~150°C) suggest the cyclohexenyl derivative’s physical state depends on substituent symmetry and packing efficiency .

- Intermolecular Interactions: Acetophenone exhibits strong interactions with benzene via dipole-induced dipole forces, but the cyclohexenyl group’s bulk likely disrupts such interactions, reducing solubility in aromatic solvents .

Data Tables

Table 1. Reduction Yields of Selected Carbonyl Compounds with EDAB

| Compound | Product(s) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 68 | 1 |

| Cyclohex-2-enone | Cyclohex-2-enol + Cyclohexanol | 50 + 13 | 1 |

| Octan-3-one | 3-Octanol | 9 | 1 |

Table 2. Comparative Properties of p-Substituted Acetophenones

| Compound | Substituent | logP (Est.) | Key Applications |

|---|---|---|---|

| This compound | Cyclohexenyl | ~2.8 | Pharmaceutical intermediates |

| p-Hydroxyacetophenone | Hydroxyl | ~1.3 | Antioxidant synthesis |

| p-(4-Methoxyphenyl)-acetophenone | Methoxyphenyl | ~2.5 | Agrochemical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.